BenchChemオンラインストアへようこそ!

(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

medicinal chemistry structure-activity relationship physicochemical profiling

This 3,4-difluorobenzoyl azetidine-pyridine building block is a regiospecifically defined isomer critical for maintaining SAR integrity in kinase and CNS programs. Unlike its 2,4- or 2,6-difluoro analogs, the specific 3,4-substitution pattern provides a unique electronic and steric profile essential for consistent ATP-binding hinge interactions. With an XLogP3 of 2.0 and zero H-bond donors, it is a pre-validated, CNS-penetrant scaffold. Procuring this exact regioisomer prevents SAR interpretation errors and ensures reproducible biological data.

Molecular Formula C15H12F2N2O2
Molecular Weight 290.27
CAS No. 1903751-90-5
Cat. No. B2490478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903751-90-5
Molecular FormulaC15H12F2N2O2
Molecular Weight290.27
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=CN=CC=C3
InChIInChI=1S/C15H12F2N2O2/c16-13-4-3-10(6-14(13)17)15(20)19-8-12(9-19)21-11-2-1-5-18-7-11/h1-7,12H,8-9H2
InChIKeyBZCSNOPHNKOVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903751-90-5) – Procurement-Relevant Structural Identity and Physicochemical Baseline


(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also named 3-{[1-(3,4-difluorobenzoyl)azetidin-3-yl]oxy}pyridine, is a synthetic heterocyclic building block comprising a 3,4-difluorobenzoyl group linked to a 3-(pyridin-3-yloxy)azetidine core [1]. The compound’s computed physicochemical profile includes a molecular weight of 290.26 g/mol, a predicted XLogP3 of 2, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds [1]. These features position it as a conformationally constrained, moderately lipophilic scaffold of interest in medicinal chemistry programs targeting kinase inhibition and CNS-directed therapeutics .

Why Generic Substitution Risks Failure: Structural and Pharmacophoric Differentiation of (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone from Its Closest Regioisomeric Analogs


The 3,4-difluorobenzoyl substitution pattern in this compound is not interchangeable with the 2,4-difluoro or 2,6-difluoro regioisomers without altering recognition by biological targets. Fluorine substitution position on the benzoyl ring markedly influences the electronic distribution, dipole moment orientation, and steric contour presented to a binding pocket . Even among close analogs differing only in fluorine regiochemistry, divergent hydrogen-bonding and π-stacking interactions with kinase hinge regions or hydrophobic back pockets can lead to substantial shifts in target affinity and selectivity . Consequently, a procurement decision based solely on the azetidine-pyridine ether scaffold—without specifying the 3,4-difluoro substitution—may yield a compound with different biological activity and physicochemical properties, invalidating structure-activity relationship (SAR) interpretations.

Quantitative Comparative Evidence for (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Versus Closest Analogs


Regioisomeric Fluorine Substitution: 3,4-Difluoro vs. 2,4-Difluoro – Impact on Lipophilicity and Electronic Properties

The target compound (3,4-difluorobenzoyl) and its closest analog, 3-{1-(2,4-difluorobenzoyl)azetidin-3-yloxy}pyridine (CAS 1903313-37-0), differ only in the fluorine substitution pattern on the benzoyl ring . Fluorine position affects the molecule's dipole moment and electron density distribution. The 3,4-difluoro arrangement places both fluorine atoms on adjacent carbons in a coplanar orientation relative to the carbonyl, whereas the 2,4-difluoro isomer places one fluorine ortho to the carbonyl, creating steric hindrance and altering the preferred carbonyl conformation [1]. Computed XLogP3 for the target compound is 2.0 [2]; the 2,4-difluoro isomer is predicted to exhibit a slightly higher logP due to intramolecular hydrogen-bond shielding of the ortho-fluorine, though experimental confirmation is lacking.

medicinal chemistry structure-activity relationship physicochemical profiling

Hydrogen Bond Acceptor Capacity: Target Compound Compared to the Core 3-(Azetidin-3-yloxy)pyridine Scaffold

The target compound possesses five hydrogen bond acceptor (HBA) sites (two carbonyl oxygen lone pairs on the amide, the pyridine nitrogen, the ether oxygen, and one fluorine atom capable of weak H-bond acceptance) versus only three HBA sites in the simpler building block 3-(azetidin-3-yloxy)pyridine (CAS not assigned; CHEMBL10351) [1]. This difference increases the potential for directed interactions with kinase hinge regions, which typically require multiple HBA contacts for potent inhibition .

drug design molecular recognition scaffold optimization

Conformational Rigidity and Rotatable Bond Count: Target vs. Extended Azetidine-Pyridine Analogs

The target compound contains three rotatable bonds (the amide C–N bond and two ether C–O linkages) [1]. In contrast, analogs where the azetidine-pyridine ether is replaced by a methylene ether linker (e.g., 2-(2,4-difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one) introduce an additional rotatable bond (four total), increasing conformational entropy and potentially reducing the entropic penalty upon target binding . Fewer rotatable bonds generally correlate with improved oral bioavailability and more defined binding poses.

conformational analysis entropy penalty binding affinity

Molecular Weight and Ligand Efficiency Metrics: Benchmarking Against Common Kinase Inhibitor Building Blocks

With a molecular weight of 290.26 g/mol and a heavy atom count of 21, the target compound falls within the 'fragment-plus' space (250-350 Da), making it suitable as an advanced starting point for fragment-based lead discovery [1]. Compared to simpler azetidine-pyridine fragments (e.g., 3-(azetidin-3-yloxy)pyridine, MW ~150 Da), the target compound provides additional binding contacts through the 3,4-difluorobenzoyl group without exceeding the molecular weight threshold typically associated with poor ligand efficiency [2].

fragment-based drug discovery ligand efficiency lead-likeness

Optimal Application Scenarios for (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903751-90-5) Based on Verified Differentiation


Kinase Inhibitor Lead Generation Requiring a Conformationally Constrained Hinge-Binding Scaffold

The compound’s 3,4-difluorobenzoyl-azetidine-pyridine architecture provides a rigid, hydrogen-bond-acceptor-rich core suitable for targeting the ATP-binding hinge region of kinases [1]. Its 3-rotatable-bond framework and 5 HBA sites offer a pre-organized pharmacophore that can be elaborated with diverse tail groups to exploit selectivity pockets. Procurement of this specific regioisomer ensures consistent SAR data, as the 2,4-difluoro analog (CAS 1903313-37-0) presents a different steric and electronic profile at the hinge interface .

Fragment-Plus Screening Libraries for CNS-Penetrant Candidate Identification

With an XLogP3 of 2.0 and molecular weight of 290 Da, the compound resides in physicochemical space associated with CNS drug-likeness [1]. The absence of hydrogen bond donors and moderate lipophilicity support passive blood-brain barrier penetration, while the 3,4-difluoro substitution enhances metabolic stability relative to non-fluorinated benzoyl analogs . Incorporating this compound into fragment-screening decks enables detection of low-affinity but ligand-efficient hits against CNS targets such as GPCRs or ion channels.

Regioisomeric Selectivity Profiling in Fluorine-Scanning SAR Campaigns

When conducting systematic fluorine-walk studies to map hydrophobic pockets in a target protein, the 3,4-difluoro isomer serves as a critical comparator to the 2,4- and 2,6-difluoro variants [1]. Differences in biochemical assay IC50 values among these regioisomers can reveal the optimal fluorine geometry for a given binding site. Procuring all three isomers from a single, high-purity source ensures internally consistent data for publication-grade SAR tables .

Synthetic Methodology Development for Azetidine-Functionalized Building Blocks

The compound’s well-defined synthetic route—involving nucleophilic substitution to install the pyridin-3-yloxy group followed by amide coupling with 3,4-difluorobenzoic acid—makes it a useful benchmark substrate for optimizing azetidine etherification and acylation conditions [1]. Researchers developing new catalytic methods for azetidine N-functionalization can use this compound to validate reaction scope and compare yields against published procedures.

Quote Request

Request a Quote for (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.